6-Chloroindolin-5-ol
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Overview
Description
6-Chloroindolin-5-ol, also known as 6-chloro-1H-indolin-5-ol, is a chemical compound that belongs to the family of indole derivatives. It is a white to yellowish crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. Additionally, it has been reported to inhibit the expression of several oncogenes and induce the expression of tumor suppressor genes.
Biochemical And Physiological Effects
6-Chloroindolin-5-ol has been reported to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, it has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Chloroindolin-5-ol in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been reported to possess antiviral and antibacterial activity, which further expands its potential applications.
However, one of the limitations of using 6-Chloroindolin-5-ol in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards normal cells, which may limit its clinical applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the research on 6-Chloroindolin-5-ol. One of the most promising directions is the development of new anticancer drugs based on this compound. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further development.
Another future direction is the study of the mechanism of action of this compound. The exact mechanism of action of 6-Chloroindolin-5-ol is not fully understood, and further research is needed to elucidate its mode of action.
Additionally, the potential applications of this compound in material science and organic synthesis should be further explored. This compound has been shown to possess unique chemical properties, which may make it a useful building block for the synthesis of new materials and organic compounds.
Synthesis Methods
The synthesis of 6-Chloroindolin-5-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-hydroxyindole with thionyl chloride and phosphorus pentachloride in the presence of a catalyst such as dimethylformamide. Another method involves the reaction of 5-chloroindole with sodium hydroxide and hydrogen peroxide in the presence of a catalyst such as copper sulfate.
Scientific Research Applications
6-Chloroindolin-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Several studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been reported to possess antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
properties
CAS RN |
172078-36-3 |
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Product Name |
6-Chloroindolin-5-ol |
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h3-4,10-11H,1-2H2 |
InChI Key |
HCMSVUUSPNCLDQ-UHFFFAOYSA-N |
SMILES |
C1CNC2=CC(=C(C=C21)O)Cl |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)Cl |
synonyms |
1H-Indol-5-ol, 6-chloro-2,3-dihydro- |
Origin of Product |
United States |
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